Dalosirvat

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

IUPAC Name |

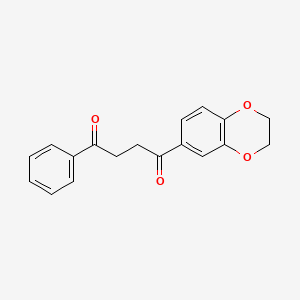

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylbutane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c19-15(13-4-2-1-3-5-13)7-8-16(20)14-6-9-17-18(12-14)22-11-10-21-17/h1-6,9,12H,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCDRSSVFUCURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)CCC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360540-81-3 | |

| Record name | Dalosirvat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360540813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DALOSIRVAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX6T87A52I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dalosirvat (SM-04554): A Technical Guide to its Mechanism of Action in Hair Follicle Regeneration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalosirvat (formerly known as SM-04554) is a topical small molecule investigated for the treatment of androgenetic alopecia (AGA). Developed by Samumed (now Biosplice Therapeutics), the compound was identified as a potent activator of the canonical Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development, growth, and regeneration. Preclinical and clinical studies have explored its potential to stimulate hair growth by modulating the hair cycle and follicular activity. While the development of this compound was discontinued after Phase 3 trials, the extensive research provides valuable insights into the therapeutic targeting of the Wnt pathway for hair loss. This technical guide synthesizes the available data on this compound's mechanism of action, focusing on its role in hair follicle biology, supported by quantitative data from preclinical and clinical investigations, detailed experimental methodologies, and visual representations of the involved pathways and processes.

Introduction: The Wnt/β-Catenin Pathway in Hair Follicle Biology

The Wnt/β-catenin signaling pathway is fundamental to the embryonic development of hair follicles and the regulation of their cyclical growth in adults.[1] This pathway governs the proliferation and differentiation of follicular stem cells and the communication between the dermal papilla (DP) and epithelial cells.[2] In the canonical pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the inhibition of a destruction complex (comprising Axin, APC, and GSK-3β). This inhibition prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[1] Nuclear β-catenin then complexes with TCF/LEF transcription factors to activate the expression of target genes that promote cell proliferation and differentiation, ultimately driving the anagen (growth) phase of the hair cycle.[3] In androgenetic alopecia, there is evidence of reduced Wnt signaling in the scalp, contributing to the miniaturization of hair follicles.[4]

This compound's Mechanism of Action: Activation of Wnt/β-Catenin Signaling

This compound is a small molecule designed to stimulate the Wnt/β-catenin pathway. Its primary mechanism of action is the potentiation of this signaling cascade, aiming to counteract the inhibitory effects observed in AGA and promote hair follicle activity.

In Vitro Efficacy

The potency of this compound as a Wnt pathway activator was quantified in in vitro assays.

| Parameter | Value | Source |

| EC50 for Wnt Pathway Activation | 28-29 nM | Patent WO2012024404A1 |

This low nanomolar effective concentration indicates that this compound is a highly potent activator of the Wnt signaling cascade.

Preclinical Evidence in Animal Models

The in vivo effects of this compound on hair growth were evaluated in a C57Bl/6 mouse model. This mouse strain is commonly used in hair research due to its synchronized hair cycles.

Experimental Protocol: C57Bl/6 Mouse Model

While the complete, detailed protocol from the preclinical studies has not been publicly released, based on standard practices and available documentation, the study likely involved the following steps:

-

Animal Model: C57Bl/6 mice, which have pigmented hair, allowing for easy visualization of hair growth against their pink skin.

-

Hair Cycle Synchronization: The hair cycle is often synchronized in the telogen (resting) phase by depilation (waxing or clipping) of the dorsal skin.

-

Treatment Application: Daily topical application of a vehicle control and this compound (e.g., 0.1% solution) to the depilated area.

-

Endpoint Evaluation:

-

Visual Assessment: Photographic documentation and semi-quantitative scoring of hair growth over time.

-

Histological Analysis: Skin biopsies taken at specified time points to assess hair follicle morphology, number, and stage (anagen, catagen, telogen).

-

Immunohistochemistry: Staining for markers of proliferation (e.g., Ki-67) and Wnt pathway activation (e.g., nuclear β-catenin).

-

Preclinical Results

Topical application of this compound in C57Bl/6 mice demonstrated a significant impact on the hair cycle and follicle activity. The company reported that in these preclinical models, this compound was shown to:

-

Increase Wnt signaling.

-

Shorten the telogen phase and accelerate the transition to the anagen phase.

-

Increase the number of hair follicles.

-

Generate new hair follicles, suggesting a role in hair follicle neogenesis.

A semi-quantitative visual hair score in these mice showed a statistically significant increase in hair growth with 0.1% this compound treatment compared to the vehicle.

Clinical Trials in Androgenetic Alopecia

This compound progressed to Phase 2 and Phase 3 clinical trials to evaluate its safety and efficacy in male subjects with AGA.

Phase 2 Clinical Trial Design

A key Phase 2 study (NCT02503137) was a multicenter, randomized, double-blind, vehicle-controlled trial with the following design:

-

Participants: 49 male subjects with AGA (Norwood-Hamilton scale 4, 5, 5A, 5V, or 6).

-

Treatment Arms:

-

Vehicle solution (placebo)

-

0.15% this compound topical solution

-

0.25% this compound topical solution

-

-

Application: Once daily topical application for 90 days, with a 45-day follow-up period.

-

Primary Endpoints:

-

Change in non-vellus hair count.

-

Subject assessment of hair growth.

-

-

Secondary Endpoints:

-

Change in hair density.

-

Scalp biopsies for histological and biomarker analysis.

-

Clinical Efficacy Results

The Phase 2 trials demonstrated that this compound could increase hair growth in men with AGA.

| Treatment Group | Baseline (Mean) | Day 135 (Mean) | Change from Baseline (Mean) |

| Vehicle | 114.0 | 111.5 | -2.5 |

| 0.15% this compound | 104.9 | 115.0 | +10.1 |

| 0.25% this compound | 110.8 | 118.5 | +7.7 |

Data is compiled from reports on the 300-subject Phase 2 study.

| Follicle Type | Treatment Group | Result vs. Vehicle | P-value |

| Terminal Follicles | 0.15% this compound | Significantly higher number | P=0.01 |

| Vellus Follicles | 0.15% this compound | Significantly higher number | P=0.007 |

| Vellus Follicles | 0.25% this compound | Significantly higher number | P=0.002 |

Biomarker Analysis

Analysis of scalp biopsies from the clinical trials provided further insight into the mechanism of action.

-

β-catenin: Nuclear expression of β-catenin was measured in the epidermis and follicular infundibula as a direct indicator of Wnt pathway activation.

-

Ki-67: This proliferation marker was assessed in the hair bulb. An increase in Ki-67 was observed in both this compound treatment groups at Day 91, suggesting increased mitotic activity in the hair matrix cells, which is characteristic of the anagen phase.

Signaling Pathways and Visualizations

Proposed Wnt/β-Catenin Activation by this compound

The following diagram illustrates the canonical Wnt signaling pathway and the proposed mechanism of action for this compound.

Experimental Workflow for Preclinical and Clinical Evaluation

The logical flow from preclinical discovery to clinical validation is depicted below.

Discussion on Hair Follicle Neogenesis

A key claim from the developers of this compound was its ability to induce hair follicle neogenesis in preclinical models. Hair follicle neogenesis, the formation of entirely new hair follicles in adult skin, is a significant challenge in regenerative medicine. Typically, the number of hair follicles is fixed at birth. The Wnt pathway is known to be crucial for embryonic hair follicle morphogenesis, and its reactivation in adult skin is a key strategy for inducing neogenesis.

The evidence for this compound-induced neogenesis comes primarily from company statements referencing their preclinical animal studies. While the quantitative data to fully substantiate this claim (e.g., detailed histological analysis showing de novo follicle formation) has not been made publicly available in peer-reviewed literature, the reported increase in follicle counts in both animal models and human biopsies suggests a potent pro-follicular activity. This could be a combination of reactivating miniaturized follicles and potentially inducing the formation of new follicular structures from epithelial stem cells under the influence of potent Wnt signaling from the dermal papilla.

Conclusion

This compound is a potent, small-molecule activator of the Wnt/β-catenin signaling pathway that demonstrated pro-hair growth effects in both preclinical and clinical settings. The available data indicates that by stimulating this key developmental and regenerative pathway, this compound can increase the number of active hair follicles and promote hair density. While the precise molecular target within the Wnt cascade remains to be fully elucidated, the evidence strongly supports its mechanism of action through the stabilization and nuclear translocation of β-catenin in the hair follicle, leading to increased proliferation of hair matrix cells. Although its development for androgenetic alopecia has been halted, the study of this compound has contributed significantly to the understanding of how targeted molecular activators can be used to modulate hair follicle biology and offers a valuable case study for future drug development in regenerative medicine.

References

- 1. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regenerative medicine strategies for hair growth and regeneration: A narrative review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Wnt/β-Catenin Pathway for Developing Therapies for Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hairlosstalk.com [hairlosstalk.com]

The Wnt Pathway Modulator SM-04554: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: As of 2021, the development of SM-04554 (dalorsivat) for androgenetic alopecia has been discontinued by Biosplice Therapeutics (formerly Samumed). The company is currently exploring out-licensing opportunities for the program.[1] The results of the Phase 3 clinical trial have not been publicly released, a factor often associated with unfavorable outcomes.[1]

Introduction

SM-04554, also known as dalorsivat, is a topical small molecule compound that was investigated for the treatment of androgenetic alopecia (AGA).[1] The compound was designed to modulate the Wnt signaling pathway, a critical regulator of hair follicle development and cycling.[1][2] In AGA, the progressive miniaturization of hair follicles is associated with a decrease in Wnt pathway activity. SM-04554 aimed to counteract this by activating the Wnt pathway, thereby promoting the transition of hair follicles into the anagen (growth) phase and potentially reversing miniaturization.

This technical guide provides a comprehensive overview of the available preclinical and clinical data on SM-04554, with a focus on its mechanism of action, experimental methodologies, and quantitative outcomes.

Core Mechanism of Action: Wnt Pathway Activation

The Wnt signaling pathway is a complex network of proteins crucial for embryonic development and tissue homeostasis in adults. In the context of hair follicles, Wnt signaling is instrumental in initiating the anagen phase and maintaining the proliferative activity of follicular stem cells. SM-04554 is described as a Wnt pathway activator. The intended mechanism involves the stimulation of this pathway within the scalp to promote the growth of new and existing hair follicles. While the precise molecular target of SM-04554 has not been publicly disclosed, its activity is believed to result in the nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to initiate the transcription of target genes involved in hair follicle proliferation and differentiation.

Wnt Signaling Pathway in Hair Follicle Development

References

Dalosirvat: A Technical Deep Dive into its Chemical Structure, Properties, and Wnt Pathway Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalosirvat (developmental code name SM-04554) is a small molecule that was investigated as a topical treatment for androgenetic alopecia.[1] It functions as a stimulant of the Wnt signaling pathway, a critical regulator of hair follicle development and cycling.[1] Despite showing some promise in early clinical trials, its development was ultimately discontinued by Biosplice Therapeutics (formerly Samumed) following the completion of a Phase 3 trial.[1] This guide provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, and a summary of key experimental findings.

Chemical Structure and Properties

This compound is a butane-1,4-dione derivative featuring a 2,3-dihydro-1,4-benzodioxine moiety and a phenyl group.

| Identifier | Value |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylbutane-1,4-dione |

| SMILES | C1COC2=C(O1)C=CC(=C2)C(=O)CCC(=O)C3=CC=CC=C3 |

| InChI | InChI=1S/C18H16O4/c19-15(13-4-2-1-3-5-13)7-8-16(20)14-6-9-17-18(12-14)22-11-10-21-17/h1-6,9,12H,7-8,10-11H2 |

| InChIKey | AOCDRSSVFUCURK-UHFFFAOYSA-N |

| CAS Number | 1360540-81-3 |

| PubChem CID | 56837361 |

| DrugBank ID | DB18960 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₄ | [2] |

| Molecular Weight | 296.32 g/mol | [2] |

| Predicted LogP | 3.36 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 5 | |

| Topological Polar Surface Area | 52.6 Ų | - |

| Predicted Aqueous Solubility | Data not available | - |

| Predicted pKa | Data not available | - |

| Solubility in Formulation | ≥ 2.08 mg/mL (7.02 mM) in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline |

Mechanism of Action: Wnt Signaling Pathway Activation

This compound is a potent activator of the canonical Wnt signaling pathway, with a reported EC₅₀ of 28-29 nM. This pathway is integral to the embryonic development of hair follicles and the regulation of their postnatal growth cycles.

The canonical Wnt pathway, in its inactive state, involves the continuous degradation of β-catenin by a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β). Upon activation by a Wnt ligand binding to a Frizzled (FZD) receptor and its co-receptor LRP5/6, this destruction complex is inhibited. This leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the transcription of target genes that promote cell proliferation and differentiation, ultimately leading to the anagen (growth) phase of the hair cycle.

While it is established that this compound stimulates this pathway, the precise molecular target—whether it acts as a Wnt ligand mimic, a receptor agonist, or an inhibitor of a downstream negative regulator—has not been publicly disclosed.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on cited patents and clinical trial designs, the following methodologies are representative of the key experiments conducted.

In Vitro Wnt Signaling Activation Assay (Patent WO2012024404A1)

The potency of this compound in activating the Wnt pathway was likely determined using a cell-based reporter assay, as is standard practice.

Objective: To quantify the dose-dependent activation of the canonical Wnt/β-catenin signaling pathway by this compound.

Methodology:

-

Cell Line: A human cell line, such as HEK293T, is commonly used.

-

Reporter System: Cells are transiently or stably transfected with a TCF/LEF-responsive reporter construct (e.g., TOPFlash), which contains binding sites for the β-catenin/TCF/LEF complex upstream of a luciferase gene. A control reporter with mutated TCF/LEF sites (e.g., FOPFlash) is used to measure non-specific activity. A constitutively expressed reporter (e.g., Renilla luciferase) is co-transfected to normalize for transfection efficiency and cell viability.

-

Treatment: Transfected cells are plated in multi-well plates and treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a defined period (e.g., 24-48 hours) to allow for pathway activation and reporter gene expression.

-

Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The TOPFlash signal is normalized to the Renilla signal. The fold-change relative to the vehicle control is calculated. The EC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic curve.

Clinical Efficacy Assessment for Androgenetic Alopecia (Phase 2, NCT02503137 & NCT03742518)

The clinical efficacy of this compound was primarily assessed by measuring changes in hair growth parameters.

Objective: To evaluate the efficacy and safety of topically applied this compound solution in male subjects with androgenetic alopecia.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled study.

-

Subject Population: Male subjects aged 18-55 with a diagnosis of androgenetic alopecia (e.g., Norwood-Hamilton scale 4-6).

-

Treatment Groups: Subjects are randomized to receive a topical solution of this compound (e.g., 0.15% or 0.25% concentrations) or a vehicle placebo, applied daily to the scalp.

-

Efficacy Endpoints:

-

Primary Endpoint: Change from baseline in non-vellus (terminal) hair count in a target area of the scalp at a specified time point (e.g., 36 or 48 weeks).

-

Secondary Endpoints: Change from baseline in vellus hair count, total hair count, and average non-vellus hair shaft thickness.

-

-

Measurement Technique (Phototrichogram):

-

A target area of the scalp (e.g., 1 cm²) is identified and tattooed for consistent re-evaluation.

-

Hair within this area is trimmed short.

-

High-resolution digital images are taken at baseline and subsequent visits (e.g., weeks 12, 24, 36, 48).

-

Specialized software is used to analyze the images and count the number of vellus and non-vellus hairs.

-

-

Safety Assessment: Monitoring of adverse events, including local skin reactions (erythema, pruritus) and systemic side effects.

Summary of Key Experimental Data

Preclinical In Vitro Potency

| Compound | Assay | Result (EC₅₀) | Source |

| This compound (SM-04554) | Wnt/β-catenin Reporter Assay | 28-29 nM |

Phase 2 Clinical Trial Results (Androgenetic Alopecia)

A Phase 2 study involving approximately 300 men with androgenetic alopecia evaluated two concentrations of this compound against a placebo. The treatment was applied for 90 days, with follow-up assessments.

| Treatment Group | Endpoint | Baseline (Mean) | Day 91 (Mean Change) | Day 135 (Mean Change) |

| Vehicle (Placebo) | Total Follicle Count | ~114 | ~ +1 | ~ -3 |

| 0.15% this compound | Total Follicle Count | ~105 | ~ +5.5 | ~ +10 |

| 0.25% this compound | Total Follicle Count | ~111 | ~ +6.5 | ~ +7.5 |

Note: Data are approximate values interpreted from graphical representations in public presentations and may not be exact. The results indicated that while both concentrations of this compound increased total hair count compared to placebo, the lower 0.15% concentration appeared to show a more sustained or continued effect at Day 135.

The study also tracked vellus, terminal, and anagen hair counts. Both the 0.15% and 0.25% solutions were able to maintain the number of anagen (growing) phase hair follicles over the 135-day study, whereas the vehicle group saw a decrease.

Conclusion

This compound is a potent small-molecule activator of the Wnt signaling pathway that demonstrated a statistically significant increase in hair count in Phase 2 clinical trials for androgenetic alopecia. However, the development program was discontinued after Phase 3. The data presented in this guide summarizes the core chemical, pharmacological, and clinical knowledge of this compound, providing a valuable resource for researchers in the fields of dermatology, hair biology, and Wnt pathway-targeted drug discovery.

References

In-Depth Technical Guide to the Synthesis and Purification of Dalosirvat (SM-04554)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalosirvat (SM-04554) is a small molecule activator of the Wnt/β-catenin signaling pathway that has been investigated for its potential as a topical treatment for androgenetic alopecia (male pattern baldness).[1][2] Developed by Biosplice Therapeutics (formerly Samumed), this compound, with the IUPAC name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylbutane-1,4-dione, has been the subject of clinical trials.[1][3] Although its development for hair loss was reportedly discontinued, the synthesis and study of this compound and similar Wnt pathway modulators remain of significant interest in medicinal chemistry and regenerative medicine.[1]

This technical guide provides a detailed overview of the synthesis and purification methods for this compound, based on publicly available information, primarily from patent literature. It also outlines the compound's mechanism of action within the Wnt signaling pathway.

Synthesis of this compound (SM-04554)

The synthesis of this compound can be achieved through a multi-step process culminating in a Stetter-type reaction. The key steps involve the preparation of a precursor molecule followed by the formation of the diketone structure.

Synthesis of Precursor: 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-3-(dimethylamino)propan-1-one

While the full experimental details for the synthesis of this precursor are not explicitly detailed in the primary patent, a plausible route can be inferred from standard organic chemistry principles, likely starting from 2,3-dihydrobenzo[b]dioxine.

Final Synthesis Step: Formation of this compound

The final step in the synthesis of this compound involves the reaction of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-3-(dimethylamino)propan-1-one with benzaldehyde. This reaction is catalyzed by a thiazolium salt in the presence of a base.

Reaction Scheme:

Experimental Protocol

The following protocol is based on the information provided in the patent literature.

Materials:

-

1-(2,3-dihydrobenzo[b]dioxin-6-yl)-3-(dimethylamino)propan-1-one

-

Benzaldehyde

-

3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide

-

Triethylamine

-

Dry 1,4-dioxane

-

Dichloromethane (CH2Cl2)

-

Water

-

Magnesium sulfate (MgSO4)

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-3-(dimethylamino)propan-1-one (5.4 mmol) and 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.43 mmol) in dry dioxane is heated to 95°C under a nitrogen atmosphere.

-

A solution of triethylamine (3.61 mmol) and benzaldehyde (4.3 mmol) in dry dioxane (10 mL) is added to the heated reaction mixture.

-

The reaction is heated overnight at 95°C.

-

After cooling, the excess solvent is removed under vacuum.

-

The resulting residue is partitioned between dichloromethane and water.

-

The organic layer is separated, dried over magnesium sulfate, filtered, and concentrated.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 12% | |

| Molecular Formula | C18H16O4 | |

| Molecular Weight | 296.32 g/mol | |

| Appearance | White solid |

Purification of this compound

The crude product from the synthesis is purified by flash chromatography.

Experimental Protocol

Materials:

-

Crude this compound

-

Silica gel

-

Ethyl acetate

-

Hexane

Procedure:

-

The crude residue is purified by flash chromatography on a silica gel column.

-

The column is eluted with a gradient of ethyl acetate in hexane to yield the pure product.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d6): δ 8.00-8.02 (m, 2H), 7.64 (m, 1H), 7.55 (m, 3H), 7.48 (m, 1H), 6.98 (m, 1H), 4.34 (m, 2H), 4.29 (m, 2H), 3.33-3.37 (m, 4H).

Mass Spectrometry (MS)

-

ESI-MS: m/z 297 (M+H)+.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound is an activator of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in embryonic development, tissue regeneration, and stem cell proliferation.

In the context of hair follicles, the Wnt/β-catenin pathway is involved in initiating and maintaining the anagen (growth) phase of the hair cycle. Activation of this pathway can lead to the proliferation of dermal progenitor cells and the formation of new hair follicles.

The canonical Wnt/β-catenin signaling pathway is activated when a Wnt ligand binds to its receptor complex on the cell surface. This triggers a cascade of events that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a co-activator for transcription factors of the TCF/LEF family, leading to the expression of target genes that promote cell proliferation and differentiation.

This compound is thought to exert its effects by modulating this pathway, leading to increased β-catenin activity and the subsequent stimulation of hair follicle growth.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, purification, and mechanism of action of this compound (SM-04554). The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and hair loss research. While the clinical development of this compound for androgenetic alopecia has been halted, the study of Wnt pathway modulators remains a promising avenue for future therapeutic interventions.

References

In Vitro Efficacy of Dalosirvat on Dermal Papilla Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dalosirvat (formerly SM-04554) is a small molecule activator of the Wnt signaling pathway that was under investigation as a topical treatment for androgenetic alopecia.[1][2][3] Developed by Biosplice Therapeutics (formerly Samumed), the compound aimed to stimulate hair growth by modulating the Wnt pathway within the dermal papilla cells of the hair follicle.[1][3] While clinical development was discontinued after Phase 3 trials, the underlying mechanism of action remains a critical area of research in hair follicle biology. This technical guide provides an in-depth overview of the putative in vitro effects of a Wnt pathway activator like this compound on human dermal papilla cells (hDPCs), based on established principles of hair follicle biology and common methodologies used in the field. The experimental protocols and data presented herein are representative of the expected outcomes and are intended to serve as a guide for research in this area.

Introduction: The Role of Wnt Signaling in Hair Follicle Biology

The Wnt/β-catenin signaling pathway is a crucial regulator of hair follicle development, growth, and regeneration. In the context of hair follicle cycling, the dermal papilla, a specialized mesenchymal component, orchestrates the behavior of epithelial stem cells. Activation of the Wnt/β-catenin pathway in dermal papilla cells is essential for maintaining their hair-inductive properties and for promoting the anagen (growth) phase of the hair cycle.

This compound was designed to stimulate this pathway, thereby potentially revitalizing dormant hair follicles and promoting the growth of new, healthy hair. The following sections detail the expected in vitro effects and the experimental methodologies to assess the efficacy of a Wnt activator on dermal papilla cells.

Core Mechanism of Action: Wnt/β-Catenin Pathway Activation

The canonical Wnt signaling pathway, when activated, leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to initiate the transcription of target genes that promote cell proliferation and differentiation.

References

Topical Dalosirvat (SM-04554): A Review of its Pharmacokinetics and Pharmacodynamics

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalosirvat (formerly known as SM-04554) is a topical small molecule activator of the Wnt signaling pathway that was under investigation by Biosplice Therapeutics (formerly Samumed) for the treatment of androgenetic alopecia. The rationale for its development was based on the critical role of the Wnt pathway in hair follicle development and regeneration. Despite reaching Phase 3 clinical trials, the development of this compound was discontinued. This guide provides a comprehensive overview of the publicly available data on the pharmacokinetics and pharmacodynamics of topical this compound, including its mechanism of action, clinical trial results, and the methodologies employed in its evaluation. Due to the cessation of its development, detailed preclinical and clinical pharmacokinetic data remains largely unpublished.

Introduction

Androgenetic alopecia (AGA) is a common form of hair loss characterized by a progressive miniaturization of hair follicles. The Wnt/β-catenin signaling pathway is a crucial regulator of hair follicle stem cell differentiation and plays a significant role in initiating and sustaining the anagen (growth) phase of the hair cycle. In individuals with AGA, the activity of the Wnt pathway is diminished. This compound was designed to counteract this by stimulating the pathway, thereby promoting hair growth.

Pharmacodynamics: Mechanism of Action

This compound is a Wnt signaling pathway stimulant.[1][2][3] The canonical Wnt pathway is a critical signaling cascade that regulates cell fate, proliferation, and differentiation. In the context of hair follicles, activation of this pathway is believed to induce the differentiation of endogenous dermal progenitor cells, leading to the formation of new hair follicles and maintaining the anagen phase of the hair cycle.[2] The reduction of Wnt pathway signaling is associated with hairline recession in AGA.[2]

Signaling Pathway

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This binding event leads to the recruitment of the Dishevelled (DVL) protein, which in turn inhibits the "destruction complex" (composed of Axin, APC, GSK-3β, and CK1α). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon inhibition of the destruction complex, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the transcription of target genes involved in cell proliferation and differentiation.

Pharmacokinetics

Detailed pharmacokinetic data for topical this compound, including absorption, distribution, metabolism, and excretion (ADME), are not publicly available. For a topically applied drug intended for local action on the scalp, the ideal pharmacokinetic profile would involve high retention in the skin and hair follicles with minimal systemic absorption to reduce the risk of off-target effects.

| Pharmacokinetic Parameter | Data |

| Route of Administration | Topical solution |

| Absorption | Data not available. |

| Distribution | Data not available. |

| Metabolism | Data not available. |

| Excretion | Data not available. |

| Half-life | Data not available. |

| Cmax (Maximum Concentration) | Data not available. |

| AUC (Area Under the Curve) | Data not available. |

Clinical Studies

This compound progressed to Phase 2 and Phase 3 clinical trials for the treatment of androgenetic alopecia.

Phase 2 Clinical Trial

A Phase 2 study evaluated the safety, tolerability, and efficacy of two different concentrations of this compound topical solution in men with AGA.

Quantitative Efficacy Data (Phase 2)

| Parameter | Placebo | 0.15% this compound | 0.25% this compound |

| Mean Change in Hair Count at Day 90 | - | Increased | Increased, but less than 0.15% |

| Mean Change in Hair Density at Day 90 | - | Increased | Increased, but less than 0.15% |

Note: Specific numerical values from the Phase 2 trial are not consistently reported across publicly available sources. One presentation showed that the lower 0.15% concentration performed better than the 0.25% solution.

Phase 3 Clinical Trial

A Phase 3 trial (NCT03742518) was initiated to further evaluate the efficacy and safety of 0.15% and 0.25% this compound topical solutions in a larger population of males with AGA. However, a 2023 literature review reported that Biosplice Therapeutics had cancelled the development of this compound based on the results of this trial.

Experimental Protocols

While specific, detailed protocols for the this compound studies are not published, the following represents a typical experimental workflow for preclinical and clinical evaluation of a topical hair growth agent.

Preclinical Evaluation Workflow

-

In Vitro Target Engagement: Human dermal papilla cells are cultured and treated with various concentrations of this compound. A reporter assay (e.g., a luciferase gene under the control of a TCF/LEF promoter) is used to quantify the activation of the Wnt/β-catenin pathway.

-

Ex Vivo Skin Permeation: The ability of the topical formulation to deliver this compound across the stratum corneum and into the epidermis and dermis is assessed using human or porcine skin in a Franz diffusion cell setup.

-

In Vivo Efficacy in Animal Models: An appropriate animal model, such as C57BL/6 mice (where hair follicles are synchronized in the telogen phase), is used. The topical solution is applied daily, and hair growth is quantified by photographic analysis and histological examination of skin biopsies to assess follicle density and anagen/telogen ratios.

-

Toxicology: Acute and chronic toxicity studies are conducted in animals to determine the safety profile of the drug, including skin irritation and systemic exposure.

Clinical Trial Protocol (Phase 2/3)

-

Patient Population: Male subjects, typically aged 18 to 55 years, with a diagnosis of androgenetic alopecia (e.g., Norwood-Hamilton scale 3V, 4, or 5).

-

Study Design: A randomized, double-blind, placebo-controlled, multi-center study.

-

Treatment Arms:

-

This compound topical solution (e.g., 0.15%)

-

This compound topical solution (e.g., 0.25%)

-

Placebo (vehicle) solution

-

-

Procedure: Subjects apply a defined volume (e.g., 1 mL) of the assigned solution to the scalp once daily for a specified duration (e.g., 90 or 180 days).

-

Efficacy Endpoints: The primary endpoints are typically the mean change from baseline in non-vellus target area hair count and/or hair density, as measured by phototrichogram.

-

Safety Endpoints: Safety and tolerability are assessed through the monitoring of adverse events, physical examinations, and clinical laboratory tests.

Conclusion

This compound was a promising topical therapeutic candidate for androgenetic alopecia based on its targeted mechanism of action as a Wnt pathway activator. Clinical data from a Phase 2 trial suggested a potential for efficacy, with a non-linear dose-response. However, the subsequent discontinuation of its development following Phase 3 trials indicates that it likely did not meet the primary efficacy endpoints or had an unfavorable risk-benefit profile. The lack of published, detailed pharmacokinetic and pharmacodynamic data limits a full understanding of its clinical performance and the reasons for its cessation.

References

Dalosirvat's Role in Stimulating β-Catenin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalosirvat (formerly known as SM-04554) is a small molecule activator of the Wnt/β-catenin signaling pathway.[1][2] This pathway plays a crucial role in embryonic development, tissue homeostasis, and regeneration, particularly in hair follicle morphogenesis and cycling.[1] this compound was under development by Biosplice Therapeutics (formerly Samumed) as a topical treatment for androgenetic alopecia (hair loss).[1][2] Although its clinical development was reportedly discontinued after Phase 3 trials, the preclinical data surrounding its mechanism of action provide valuable insights into the targeted activation of the Wnt/β-catenin pathway. This technical guide provides an in-depth overview of the core preclinical data and methodologies used to characterize this compound's role in stimulating β-catenin signaling.

Core Mechanism of Action: Wnt/β-Catenin Pathway Activation

The canonical Wnt signaling pathway is a critical regulator of cell fate. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of Wnt target genes such as AXIN2, LEF1, and c-MYC. This compound is designed to modulate this pathway to stimulate the proliferation of hair follicle stem cells.

Quantitative Data

The following tables summarize the key quantitative data available for this compound's activity in preclinical and clinical settings.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| TCF/LEF Reporter Assay | HEK293 | EC50 | 28-29 nM | Patent WO2012024404A1 |

Table 2: Clinical Observations of this compound's Effect on β-Catenin

| Study Phase | Population | Tissue Source | Analysis | Outcome | Reference |

| Phase 2 (NCT02503137) | Male Subjects with Androgenetic Alopecia | Scalp Biopsies | Immunohistochemistry | Change in nuclear expression of β-catenin | ClinicalTrials.gov |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide the available experimental protocols for the key assays used to characterize this compound.

TCF/LEF Reporter Assay

This assay is a cornerstone for quantifying the activation of the Wnt/β-catenin signaling pathway.

Objective: To determine the half-maximal effective concentration (EC50) of this compound in activating TCF/LEF-mediated transcription.

Materials:

-

HEK293 cells

-

TCF/LEF reporter plasmid (e.g., TOPflash)

-

Control plasmid (e.g., FOPflash)

-

Transfection reagent

-

This compound (SM-04554)

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured in appropriate media. Cells are seeded in multi-well plates and co-transfected with a TCF/LEF luciferase reporter plasmid and a control plasmid. A Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.

-

Compound Treatment: After a post-transfection incubation period (typically 24 hours), the cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Luciferase Assay: Following a defined incubation period with the compound (typically 24-48 hours), the cells are lysed. The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold-change in reporter activity is calculated relative to the vehicle control. The EC50 value is determined by plotting the fold-change against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of β-Catenin

Western blotting is a standard technique to assess the levels of specific proteins in a sample. In the context of this compound, it would be used to quantify the stabilization of β-catenin.

Objective: To determine the effect of this compound on the total and/or nuclear levels of β-catenin in a relevant cell line.

Materials:

-

Cell line of interest (e.g., human dermal papilla cells)

-

This compound (SM-04554)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Nuclear and cytoplasmic extraction kit (optional)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against β-catenin

-

Primary antibody against a loading control (e.g., GAPDH for total lysate, Lamin B1 for nuclear fraction)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Treatment and Lysis: Cells are treated with various concentrations of this compound for a specified time. Following treatment, cells are washed and lysed to extract total protein. For nuclear β-catenin analysis, nuclear and cytoplasmic fractions are separated prior to lysis.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for β-catenin, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection and Analysis: A chemiluminescent substrate is applied to the membrane, and the resulting signal is captured by an imaging system. The band intensities are quantified using densitometry software. β-catenin levels are normalized to the loading control, and the fold-change relative to the vehicle-treated control is calculated.

Conclusion

The available preclinical data for this compound, primarily from patent literature, demonstrates its potent activity as a Wnt/β-catenin signaling pathway activator. The TCF/LEF reporter assay provides a robust method for quantifying this activity. While detailed quantitative data from Western blot and qPCR analyses are not publicly available, the described methodologies provide a clear framework for how such studies would be conducted. The clinical investigation into nuclear β-catenin levels in scalp biopsies further underscores the intended mechanism of action of this compound in a therapeutic context. This technical guide serves as a comprehensive resource for understanding the foundational science behind this compound's stimulation of β-catenin signaling.

References

Preclinical Research on SM-04554 for Androgenetic Alopecia: A Technical Guide

DISCLAIMER: The development of SM-04554 (dalosirvat) for androgenetic alopecia was discontinued by Biosplice Therapeutics (formerly Samumed) following the completion of clinical trials. This document summarizes the publicly available preclinical data.

Introduction

SM-04554, also known as this compound, is a small molecule compound that was investigated as a topical treatment for androgenetic alopecia (AGA). Developed by Samumed (now Biosplice Therapeutics), its mechanism of action is centered on the modulation of the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development and cycling. Preclinical studies in various animal models suggested that SM-04554 could stimulate hair follicle regeneration and increase hair count. This technical guide provides a comprehensive overview of the available preclinical research on SM-04554, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is integral to the embryonic development of hair follicles and the regulation of their postnatal growth cycles. In AGA, there is evidence of reduced Wnt pathway signaling in the scalp, which is associated with the miniaturization of hair follicles and a shortened anagen (growth) phase. SM-04554 was developed as a Wnt pathway activator to counteract this effect.

The canonical Wnt signaling pathway, in the absence of a Wnt ligand, involves the continuous degradation of β-catenin, a key signaling molecule. This degradation is orchestrated by a "destruction complex" that includes Axin, APC, and GSK-3β. When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor on the cell surface, this destruction complex is inhibited. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it partners with LEF/TCF transcription factors to activate the expression of target genes involved in cell proliferation and differentiation, ultimately promoting the anagen phase of the hair cycle and potentially leading to the formation of new hair follicles.

Figure 1: Proposed Wnt/β-catenin signaling pathway and the role of SM-04554.

Quantitative Data from Preclinical In Vivo Studies

Preclinical studies in mice provided the initial evidence for the efficacy of SM-04554 in promoting hair growth. The following tables summarize the key quantitative findings from these studies.

| Study Parameter | Animal Model | Treatment Group | Endpoint | Result | Statistical Significance |

| Hair Follicle Count | CD1 Mice | SM-04554 (0.1% w/v) | Follicles/mm² on Day 10 | Increase in follicle count | p < 0.05 |

| Hair Follicle Count | C57Bl/6 Mice | SM-04554 (0.1% w/v) | Total Hair Follicles | Increase in follicle count | p < 0.05 |

| Anagen Phase Follicles | C57Bl/6 Mice | SM-04554 (0.1% w/v) | Anagen Follicles | Increase in anagen follicles | p < 0.01 |

| Hair Growth Score | C57Bl/6 Mice | SM-04554 (0.1%) | Semi-quantitative Hair Score (1-10) | Increased hair score at weeks 3, 4, 5, and 7 | p < 0.05 to p < 0.001 |

Table 1: Summary of Quantitative Data from In Vivo Mouse Studies

Experimental Protocols

In Vivo Hair Growth Studies in Mice

Objective: To evaluate the efficacy of topical SM-04554 in promoting hair growth in various mouse models.

General Methodology:

-

Animal Models:

-

CD1 mice were used to assess the initiation of hair growth.

-

C57Bl/6 mice were utilized to study the effects on the hair cycle, specifically the transition from telogen (resting phase) to anagen (growth phase).

-

-

Hair Removal:

-

For CD1 mice, a depilatory agent was used to remove hair and synchronize the hair cycle.

-

For C57Bl/6 mice, shaving was performed at approximately 49-50 days of age to induce a uniform telogen phase.

-

-

Treatment Application:

-

A topical solution of SM-04554 (typically 0.1% w/v) or a vehicle control was applied daily to the depilated/shaved dorsal skin of the mice.

-

-

Duration of Study:

-

Studies ranged from 10 days to several weeks to observe the effects on hair regrowth and cycling.

-

-

Endpoint Analysis:

-

Visual Assessment: The extent of hair regrowth was visually monitored and, in some studies, a semi-quantitative hair score (ranging from 1 to 10) was assigned.

-

Histological Analysis: Skin biopsies were collected at various time points. These samples were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E).

-

Follicle Counting: The number of hair follicles per unit area (mm²) was quantified from the histological sections. The stage of the hair cycle (anagen, catagen, or telogen) for each follicle was also determined.

-

Immunohistochemistry (IHC): Skin sections were stained for specific protein markers to investigate the mechanism of action. This included staining for β-catenin to assess Wnt pathway activation and Ki-67 as a marker of cell proliferation.

-

Figure 2: General experimental workflow for in vivo mouse studies of SM-04554.

In Vitro Studies with Dermal Papilla Cells

While specific preclinical reports detailing in vitro studies of SM-04554 on dermal papilla cells are not extensively available in the public domain, the general approach for testing Wnt activators in this context is as follows:

Objective: To determine the direct effects of SM-04554 on human dermal papilla cells (hDPCs), which are crucial for regulating hair follicle growth.

General Methodology:

-

Cell Culture: Primary hDPCs are isolated from human scalp tissue and cultured under standard laboratory conditions.

-

Treatment: Cultured hDPCs are treated with varying concentrations of SM-04554 or a vehicle control for specific durations.

-

Endpoint Analysis:

-

Cell Proliferation Assays: The effect on cell growth is measured using assays such as MTT or BrdU incorporation.

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of Wnt target genes (e.g., Axin2, LEF1) and other genes related to hair growth.

-

Western Blotting: The protein levels of key signaling molecules, such as β-catenin (total and active forms), are assessed to confirm Wnt pathway activation.

-

Reporter Assays: Cells can be transfected with a Wnt-responsive reporter construct (e.g., TOP/FOP-Flash) to directly measure the transcriptional activity of the β-catenin/TCF/LEF complex.

-

Preclinical Safety and Toxicology

A summary of the preclinical safety data indicates that topical application of SM-04554 was well-tolerated. Key findings include:

-

Minimal Systemic Exposure: Topical application resulted in biologically active concentrations in the skin with very low levels detected systemically.

-

No Genotoxicity: Genotoxicity studies did not show any mutagenic signals.

-

Dermal Safety: No significant dermal safety issues were observed, even at the highest feasible doses in dermal toxicity studies.

Conclusion

The preclinical research on SM-04554 provided a strong rationale for its investigation as a treatment for androgenetic alopecia. In vivo studies in mouse models demonstrated that topical application of SM-04554 could increase the number of hair follicles and promote the anagen phase of the hair cycle, consistent with its proposed mechanism as a Wnt pathway activator. While the development of SM-04554 for AGA has been halted, the preclinical data contributes to the body of evidence supporting the Wnt/β-catenin signaling pathway as a promising target for future hair loss therapies. Further research into the specific molecular interactions of Wnt modulators and their long-term effects on hair follicle biology is warranted.

Dalosirvat (SM-04554): A Technical Overview of its Discovery and Clinical Development for Androgenetic Alopecia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dalosirvat (formerly SM-04554) is a small molecule, topically administered drug candidate that was developed by Samumed, now known as Biosplice Therapeutics, for the treatment of androgenetic alopecia (AGA). As a potent activator of the Wnt/β-catenin signaling pathway, this compound aimed to address the underlying follicular miniaturization characteristic of AGA by stimulating hair follicle regeneration. Preclinical studies in animal models demonstrated its potential to increase the number of hair follicles. Subsequently, this compound progressed through Phase 1 and 2 clinical trials, which provided initial evidence of safety and efficacy in promoting hair growth in men with AGA. However, the development of this compound was ultimately discontinued following the completion of a Phase 3 clinical trial. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development history of this compound, including a summary of key experimental data and protocols.

Introduction

Androgenetic alopecia is the most common form of hair loss, affecting a significant portion of the adult population. The pathophysiology of AGA is characterized by a progressive miniaturization of hair follicles, driven by genetic predisposition and the action of androgens, leading to a shortened anagen (growth) phase of the hair cycle. The Wnt/β-catenin signaling pathway is a critical regulator of hair follicle morphogenesis, development, and cycling.[1] Its activation is essential for maintaining the anagen phase and inducing the formation of new hair follicles.[1] A reduction in Wnt signaling has been associated with the progression of AGA.[1]

This compound was developed as a topical treatment to reactivate this crucial pathway in the scalp, thereby offering a novel therapeutic approach to counteract hair loss and stimulate new hair growth.[1] This document details the scientific journey of this compound from its discovery to its clinical evaluation.

Discovery and Preclinical Development

This compound (SM-04554) was identified as a potent small molecule activator of the Wnt/β-catenin signaling pathway by Samumed (now Biosplice Therapeutics).[2] The company focused on developing modulators of the Wnt pathway to address various degenerative conditions.

Preclinical Efficacy

Preclinical studies in animal models were conducted to assess the efficacy of SM-04554 in promoting hair growth. These in vivo studies demonstrated that topical application of SM-04554 led to the generation of new hair follicles and an increased hair count. These promising preclinical findings provided the rationale for advancing this compound into clinical development for the treatment of AGA.

Preclinical Safety

Toxicology and safety pharmacology studies were conducted prior to human trials. These studies indicated that topical administration of SM-04554 resulted in minimal systemic exposure.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound functions as a stimulant of the Wnt signaling pathway. The Wnt/β-catenin pathway is a highly conserved signaling cascade that plays a pivotal role in embryonic development and tissue homeostasis in adults, including the regulation of hair follicle stem cells.

In the context of the hair follicle, the activation of the Wnt pathway is crucial for:

-

Initiating and maintaining the anagen phase: This is the active growth phase of the hair cycle.

-

Inducing differentiation of dermal progenitor cells: This leads to the formation of new hair follicles.

The proposed mechanism of action for this compound involves the modulation of this pathway to counteract the miniaturization of hair follicles seen in AGA and to stimulate the growth of new, healthy hair.

References

Methodological & Application

Application Notes and Protocols for Dalosirvat in 3D Hair Follicle Organoid Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalosirvat (formerly known as SM04554) is a small molecule activator of the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial for the initiation and maintenance of the anagen (growth) phase of the hair cycle and for the induction of new hair follicle formation.[1] While the clinical development of this compound for androgenetic alopecia was discontinued, its well-defined mechanism of action makes it a valuable tool for in vitro studies of hair follicle biology.[2] Three-dimensional (3D) hair follicle organoids, which recapitulate many aspects of in vivo hair follicle morphology and development, provide a powerful platform for investigating the effects of compounds like this compound on hair growth.[3]

These application notes provide a detailed protocol for the use of this compound in 3D hair follicle organoid cultures to assess its impact on hair follicle induction, growth, and maturation.

Mechanism of Action: Wnt/β-catenin Signaling in Hair Follicle Development

The canonical Wnt/β-catenin signaling pathway is a master regulator of hair follicle morphogenesis and regeneration. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, CK1, and GSK3β) and subsequently targeted for proteasomal degradation. The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes essential for hair follicle development. This compound acts as an agonist of this pathway, promoting the accumulation of β-catenin and stimulating downstream signaling.

Data Presentation: Summary of Expected Outcomes

The following tables summarize the type of quantitative data that can be generated from treating 3D hair follicle organoids with this compound, based on adapted clinical trial findings.

Table 1: Effect of this compound on Hair Follicle Count in 3D Organoid Culture

| Treatment Group | Concentration | Mean Change in Total Hair Follicle Count (per organoid) | Mean Change in Terminal Hair Follicle Count (per organoid) | Mean Change in Vellus Hair Follicle Count (per organoid) |

| Vehicle Control | 0% | Decrease | Decrease | No significant change |

| This compound | 0.15% | Increase | Increase | No significant change |

| This compound | 0.25% | Increase | Increase | No significant change |

| Positive Control (e.g., Minoxidil) | 10 µM | Increase | Increase | No significant change |

Note: Data presented here is hypothetical and for illustrative purposes, adapted from trends observed in clinical trials. Actual results may vary.

Table 2: Effect of this compound on Hair Shaft Elongation in 3D Organoid Culture

| Treatment Group | Concentration | Mean Hair Shaft Length (µm) at Day 14 | Percentage Increase vs. Vehicle |

| Vehicle Control | 0% | Baseline | 0% |

| This compound | 0.15% | Increased | Significant Increase |

| This compound | 0.25% | Increased | Significant Increase |

| Positive Control (e.g., Minoxidil) | 10 µM | Increased | Significant Increase |

Note: This is a hypothetical representation of expected outcomes. Published studies on minoxidil's effect on hair follicle organ culture show elongation.

Experimental Protocols

This section provides a detailed methodology for the generation of 3D hair follicle organoids and their subsequent treatment with this compound.

Protocol 1: Generation of 3D Hair Follicle Organoids from Human Pluripotent Stem Cells

This protocol is adapted from established methods for generating hair-bearing skin organoids.

References

Application Notes and Protocols for In Vitro Experiments with Dalosirvat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalosirvat, also known as SM-04554, is a small molecule activator of the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial for the embryonic development and postnatal regeneration of hair follicles. The activation of Wnt signaling in the dermal papilla, a specialized mesenchymal compartment at the base of the hair follicle, is essential for maintaining the hair-inducing activity of these cells and promoting the anagen (growth) phase of the hair cycle.[3][4][5] this compound was under clinical investigation as a topical treatment for androgenetic alopecia (hair loss). However, its development was reportedly discontinued after Phase 3 clinical trials. Despite this, this compound remains a valuable tool for in vitro research aimed at understanding the role of Wnt signaling in hair follicle biology and for the screening of novel therapeutic agents.

These application notes provide detailed protocols for the preparation of this compound solutions and its use in key in vitro assays to assess its activity and effects on hair follicle dermal papilla cells (HFDPCs).

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). This binding event leads to the recruitment of the Dishevelled (DVL) protein and the inhibition of a "destruction complex," which includes Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon inhibition of the destruction complex, β-catenin is no longer phosphorylated, leading to its accumulation in the cytoplasm and subsequent translocation into the nucleus. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes, which are involved in cell proliferation, differentiation, and fate determination.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and provides a comparative context with other Wnt activators on dermal papilla cells. Data for this compound in specific in vitro assays beyond EC50 is limited in publicly available literature.

| Compound/Activator | Assay | Cell Type | Result | Reference |

| This compound (SM-04554) | Wnt Reporter Assay | - | EC50: 28-29 nM | Commercial Vendor Data |

| Wnt3a | Cell Proliferation (CCK-8) | Rabbit Dermal Papilla Cells | Significant increase in proliferation | |

| Hordenine | Cell Proliferation (MTT) | Mouse Dermal Papilla Cells | Significant dose-dependent increase | |

| Veratric Acid | Cell Proliferation (MTT) | Human Dermal Papilla Cells | Up to 18% increase at 50 µM | |

| Valproic Acid | Alkaline Phosphatase Activity | Human Dermal Papilla Cells | Significant induction of ALP activity | |

| Wnt10b | β-catenin protein expression | Rabbit Dermal Papilla Cells | Significant upregulation |

Experimental Protocols

This compound Solution Preparation

Materials:

-

This compound (SM-04554) powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Sterile microcentrifuge tubes

-

Sterile filtered pipette tips

Protocol for 10 mM Stock Solution:

-

Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 296.32 g/mol .

-

Add the appropriate volume of sterile DMSO to achieve a 10 mM stock concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.296 mg of this compound in 100 µL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to keep the final DMSO concentration in the cell culture below 0.1% to avoid solvent-induced cytotoxicity.

-

For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of complete cell culture medium.

-

Always prepare fresh working solutions for each experiment.

Wnt Reporter Assay in Human Dermal Papilla Cells (HFDPCs)

This assay measures the activation of the Wnt/β-catenin pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive element.

Materials:

-

Human Dermal Papilla Cells (HFDPCs)

-

Complete HFDPC growth medium

-

TCF/LEF reporter plasmid (e.g., M50 Super 8x TOPFlash)

-

Control plasmid (e.g., M51 Super 8x FOPFlash)

-

Transfection reagent

-

This compound working solutions

-

Luciferase assay reagent

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HFDPCs in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and a normalization control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the this compound concentration to determine the dose-response curve and calculate the EC50 value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of HFDPCs.

Materials:

-

Human Dermal Papilla Cells (HFDPCs)

-

Complete HFDPC growth medium

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well tissue culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HFDPCs in a 96-well plate at a density of 5 x 103 cells per well in 100 µL of complete growth medium. Incubate overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control.

Western Blot for β-catenin

This protocol is for detecting changes in the protein levels of β-catenin in HFDPCs following treatment with this compound.

Materials:

-

Human Dermal Papilla Cells (HFDPCs)

-

Complete HFDPC growth medium

-

This compound working solutions

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against β-catenin

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Culture HFDPCs in 6-well plates until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Hair-inducing ability of human dermal papilla cells cultured under Wnt/β-catenin signalling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wnt signaling maintains the hair-inducing activity of the dermal papilla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Wnt/β-catenin signaling pathway in dermal papilla cells of human scalp hair follicles: TCF4 regulates the proliferation and secretory activity of dermal papilla cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Dalosirvat (SM-04554): Application Notes and Protocols for Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalosirvat (also known as SM-04554) is a small molecule activator of the canonical Wnt signaling pathway. The Wnt pathway is a critical regulator of numerous cellular processes, including cell proliferation, differentiation, and fate determination. Dysregulation of this pathway is implicated in a variety of diseases. This compound was investigated for its potential therapeutic effects in androgenetic alopecia due to the Wnt pathway's role in hair follicle development and cycling. Although its clinical development for hair loss has been discontinued, its function as a Wnt activator makes it a valuable tool for in vitro research aimed at understanding the Wnt signaling cascade and its downstream effects in various cell types.

These application notes provide an overview of the known in vitro activity of this compound and offer generalized protocols for its use in cell culture studies.

Data Presentation

Published peer-reviewed data on the specific effects of this compound on various cell lines in vitro is limited. The most consistently reported quantitative value is its half-maximal effective concentration (EC50) for Wnt pathway activation, which is derived from patent literature.

| Compound | Parameter | Value | Source |

| This compound (SM-04554) | Wnt Pathway Activation EC50 | 28-29 nM | Patent Literature |

Note: This EC50 value lacks the context of a specific cell line or detailed assay conditions. Therefore, it should be used as a starting point for determining the optimal concentration range in your specific cell system.

Signaling Pathway

This compound acts as an activator of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, GSK3β, and CK1α), leading to its ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor complex (Frizzled and LRP5/6) leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the transcription of Wnt target genes. This compound is understood to modulate this pathway to promote the activation of downstream signaling.

Caption: Canonical Wnt Signaling Pathway Modulation by this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound in cell culture. It is crucial to optimize these protocols for your specific cell line and experimental goals.

Protocol 1: Wnt Signaling Reporter Assay

This protocol describes a common method to quantify the activation of the Wnt/β-catenin signaling pathway using a luciferase reporter assay.

Materials:

-

Cell line of interest (e.g., HEK293T, or a more biologically relevant line such as human dermal papilla cells)

-